3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione, also known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by a cyclobutene ring with two hydroxyl groups and two carbonyl groups. This compound is widely used in bioorganic and medicinal chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione typically involves the oxidation of cyclobutene derivatives. One common method is the oxidation of cyclobutene-1,2-dione with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize efficiency and minimize environmental impact. The use of continuous flow reactors and automated control systems ensures consistent product quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted cyclobutene derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Scientific Research Applications
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, polymers, and other advanced materials
Mechanism of Action
The mechanism of action of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as glyoxylase and pyruvate dehydrogenase by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutene-1,2-dione: Lacks the hydroxyl groups present in 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of its chemical behavior and interactions .
Properties
Molecular Formula |
C4H2O3 |
---|---|
Molecular Weight |
100.04 g/mol |
IUPAC Name |
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H/i2+1,4+1 |
InChI Key |
KGPQKNJSZNXOPV-NDLBAUGKSA-N |
Isomeric SMILES |
C1=[13C]([13C](=O)C1=O)O |
Canonical SMILES |
C1=C(C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.